Cas no 1251627-35-6 (2-4-(4-methoxyphenyl)-1,1,3-trioxo-2H,3H,4H-1lambda6-pyrido2,3-e1,2,4thiadiazin-2-ylacetonitrile)

2-4-(4-methoxyphenyl)-1,1,3-trioxo-2H,3H,4H-1lambda6-pyrido2,3-e1,2,4thiadiazin-2-ylacetonitrile structure
1251627-35-6 structure
商品名:2-4-(4-methoxyphenyl)-1,1,3-trioxo-2H,3H,4H-1lambda6-pyrido2,3-e1,2,4thiadiazin-2-ylacetonitrile
CAS番号:1251627-35-6
MF:C15H12N4O4S
メガワット:344.345181465149
CID:6439574
PubChem ID:49667860

2-4-(4-methoxyphenyl)-1,1,3-trioxo-2H,3H,4H-1lambda6-pyrido2,3-e1,2,4thiadiazin-2-ylacetonitrile 化学的及び物理的性質

名前と識別子

    • 2-4-(4-methoxyphenyl)-1,1,3-trioxo-2H,3H,4H-1lambda6-pyrido2,3-e1,2,4thiadiazin-2-ylacetonitrile
    • 2-[4-(4-methoxyphenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetonitrile
    • F3407-0295
    • VU0626015-1
    • 2-[4-(4-methoxyphenyl)-1,1,3-trioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetonitrile
    • [4-(4-METHOXYPHENYL)-1,1-DIOXIDO-3-OXO-3,4-DIHYDRO-2H-PYRIDO[2,3-E][1,2,4]THIADIAZIN-2-YL]ACETONITRILE
    • 2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile
    • AKOS021852919
    • 1251627-35-6
    • インチ: 1S/C15H12N4O4S/c1-23-12-6-4-11(5-7-12)19-14-13(3-2-9-17-14)24(21,22)18(10-8-16)15(19)20/h2-7,9H,10H2,1H3
    • InChIKey: GJCBBWHSOQZBDD-UHFFFAOYSA-N
    • ほほえんだ: S1(C2C=CC=NC=2N(C2C=CC(=CC=2)OC)C(N1CC#N)=O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 344.058
  • どういたいしつりょう: 344.058
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 630
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 112A^2
  • 疎水性パラメータ計算基準値(XlogP): 1.1

2-4-(4-methoxyphenyl)-1,1,3-trioxo-2H,3H,4H-1lambda6-pyrido2,3-e1,2,4thiadiazin-2-ylacetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3407-0295-2μmol
2-[4-(4-methoxyphenyl)-1,1,3-trioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetonitrile
1251627-35-6
2μmol
$57.0 2023-09-10
Life Chemicals
F3407-0295-2mg
2-[4-(4-methoxyphenyl)-1,1,3-trioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetonitrile
1251627-35-6
2mg
$59.0 2023-09-10
Life Chemicals
F3407-0295-1mg
2-[4-(4-methoxyphenyl)-1,1,3-trioxo-2H,3H,4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetonitrile
1251627-35-6
1mg
$54.0 2023-09-10

2-4-(4-methoxyphenyl)-1,1,3-trioxo-2H,3H,4H-1lambda6-pyrido2,3-e1,2,4thiadiazin-2-ylacetonitrile 関連文献

2-4-(4-methoxyphenyl)-1,1,3-trioxo-2H,3H,4H-1lambda6-pyrido2,3-e1,2,4thiadiazin-2-ylacetonitrileに関する追加情報

Introduction to 2-4-(4-Methoxyphenyl)-1,1,3-Trioxo-2H,3H,4H-1λ6-Pyrido[2,3-e][1,2,4]Thiadiazin-2-ylacetonitrile (CAS No. 1251627-35-6)

2-4-(4-Methoxyphenyl)-1,1,3-Trioxo-2H,3H,4H-1λ6-Pyrido[2,3-e][1,2,4]Thiadiazin-2-ylacetonitrile, with the CAS number 1251627-35-6, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrido[2,3-e][1,2,4]thiadiazines and is characterized by its unique structural features and potential biological activities.

The molecular structure of 2-4-(4-Methoxyphenyl)-1,1,3-Trioxo-2H,3H,4H-1λ6-Pyrido[2,3-e][1,2,4]Thiadiazin-2-ylacetonitrile includes a central pyrido[2,3-e][1,2,4]thiadiazine ring system fused with a 4-methoxyphenyl substituent and a cyano group. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The methoxy group on the phenyl ring enhances the lipophilicity and stability of the compound, while the cyano group contributes to its reactivity and potential for forming various derivatives.

Recent studies have focused on the pharmacological properties of 2-4-(4-Methoxyphenyl)-1,1,3-Trioxo-2H,3H,4H-1λ6-Pyrido[2,3-e][1,2,4]Thiadiazin-2-ylacetonitrile. One notable area of research is its potential as an antitumor agent. In vitro and in vivo experiments have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that 2-4-(4-Methoxyphenyl)-1,1,3-Trioxo-2H,3H,4H-1λ6-Pyrido[2,3-e][1,2,4]Thiadiazin-2-ylacetonitrile selectively inhibits the growth of human breast cancer cells (MCF-7) and lung cancer cells (A549) with low micromolar IC50 values.

The mechanism of action of 2-4-(4-Methoxyphenyl)-1,1,3-Trioxo-2H,3H,4H-1λ6-Pyrido[2,3-e][1,2,4]Thiadiazin-2-ylacetonitrile is believed to involve multiple pathways. Research suggests that it may interfere with key cellular processes such as DNA replication and protein synthesis. Additionally, it has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. These findings highlight the compound's potential as a lead molecule for the development of novel anticancer drugs.

Beyond its antitumor properties, 2-4-(4-Methoxyphenyl)-1 , 1 , 3 -Trioxo - 2 H , 3 H , 4 H - 1 λ6-Pyrido [ 2 , 3 -e ] [ 1 , 2 , 4 ] Thiadiazin - 2 - ylacetonitrile has also been investigated for its anti-inflammatory effects. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease are characterized by chronic inflammation and tissue damage. Preclinical studies have shown that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The synthetic route for preparing 2-4-(4-Methoxyphenyl)-1 , 1 , 3 -Trioxo - 2 H , 3 H , 4 H - λ6-Pyrido [ ] [ ] Thiadiazin - - ylacetonitrile involves several steps. Typically,N-(cyanoacetyl)pyridine is reacted with thiourea to form an intermediate thiadiazine derivative. This intermediate is then further modified through methylation and oxidation reactions to yield the final product. The synthetic process is well-documented in the literature and can be adapted for large-scale production.

In terms of safety and toxicity, (CAS No. ) has been evaluated in various preclinical studies. Animal models have shown that it exhibits low toxicity at therapeutic doses. However,further research is needed to fully understand its pharmacokinetics and potential side effects in humans.

The future prospects for(CAS No.) are promising. Ongoing clinical trials are exploring its efficacy in treating various diseases. Additionally,further optimization of its chemical structure through medicinal chemistry approaches may enhance its therapeutic potential and reduce any adverse effects.

In conclusion,(CAS No.) represents a valuable addition to the arsenal of compounds being developed for medicinal purposes. Its unique chemical structure and diverse biological activities make it a promising candidate for further investigation and potential clinical application.

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